molecular formula C20H22O7 B3029011 RubiadinOphiopogonanone F CAS No. 477336-79-1

RubiadinOphiopogonanone F

Cat. No.: B3029011
CAS No.: 477336-79-1
M. Wt: 374.4 g/mol
InChI Key: VYQRDDWHTRSYGE-UHFFFAOYSA-N
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Description

RubiadinOphiopogonanone F is a natural organic compound extracted from the plant Ophiopogon japonicusThe compound has a molecular formula of C20H22O7 and a molecular weight of 374.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of RubiadinOphiopogonanone F is limited due to its natural origin. The primary method involves the extraction and purification from Ophiopogon japonicus, followed by quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

RubiadinOphiopogonanone F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

RubiadinOphiopogonanone F has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: this compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: The compound’s unique chemical properties make it a valuable component in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of RubiadinOphiopogonanone F involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of oxidative stress pathways, leading to its antioxidant and anti-inflammatory properties. Detailed molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

RubiadinOphiopogonanone F can be compared with other similar compounds, such as RubiadinOphiopogonanone C and RubiadinOphiopogonanone D. These compounds share similar chemical structures but differ in their specific functional groups and biological activities. This compound is unique due to its specific molecular configuration and the resulting properties.

List of Similar Compounds

  • RubiadinOphiopogonanone C
  • RubiadinOphiopogonanone D

Properties

IUPAC Name

7-hydroxy-3-[(2-hydroxy-3-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-10-15(21)20(26-4)19-14(18(10)25-3)17(23)12(9-27-19)8-11-6-5-7-13(24-2)16(11)22/h5-7,12,21-22H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQRDDWHTRSYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C(=CC=C3)OC)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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